molecular formula C19H21FN2O3 B2616836 4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034389-97-2

4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2616836
CAS No.: 2034389-97-2
M. Wt: 344.386
InChI Key: IIALMRQKJIBHPX-UHFFFAOYSA-N
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Description

4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-fluorobenzoyl chloride with piperidine to form 1-(2-fluorobenzoyl)piperidine. This intermediate is then reacted with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and activity at different receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorobenzoyl)piperidine hydrochloride
  • 1-(2-Fluorobenzoyl)piperidine
  • 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one

Uniqueness

Compared to similar compounds, 4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[1-(2-fluorobenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-13-11-15(12-18(23)21(13)2)25-14-7-9-22(10-8-14)19(24)16-5-3-4-6-17(16)20/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIALMRQKJIBHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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